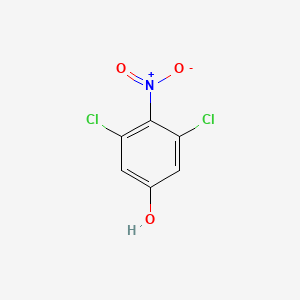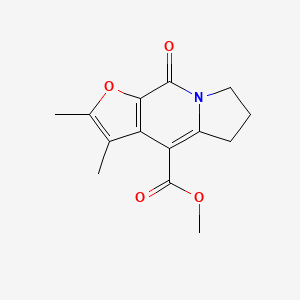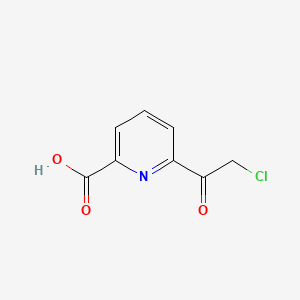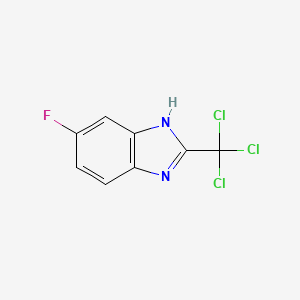
(E)-2-Hexenyl octanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hexenyl octanoate belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. 2-Hexenyl octanoate is considered to be a practically insoluble (in water) and relatively neutral molecule. 2-Hexenyl octanoate has been primarily detected in urine. Within the cell, 2-hexenyl octanoate is primarily located in the membrane (predicted from logP) and cytoplasm. 2-Hexenyl octanoate has a pear taste.
Aplicaciones Científicas De Investigación
Pheromone Research
(E)-2-Hexenyl octanoate has been identified in studies related to insect pheromones. For instance, a study on the predatory bug Geocoris punctipes identified (E)-2-octenyl acetate, a compound similar to this compound, as an attractant in their pheromone research. While this compound was not the primary attractant, it was part of the complex chemical profile of the bug's volatiles (Marques, Mcelfresh, & Millar, 2000).
Agricultural Applications
The compound has relevance in agriculture, particularly in the study of plant-pest interactions. A study on the tea aphid-tea shoot complex revealed the presence of various volatile components, including this compound. These components are significant for attracting natural enemies of pests, thereby having potential applications in pest control strategies (Han & Chen, 2002).
Antimicrobial Research
Research into the antimicrobial properties of essential oil compounds included this compound. This study focused on synthesizing and testing the antimicrobial activity of such compounds against various pathogens, providing insights into their potential applications in combating microbial infections (Chakravorty et al., 2012).
Food and Beverage Industry
In the food industry, especially in the wine sector, the aroma composition of products is crucial. A study on the aroma composition of kiwifruit cultivars in China identified this compound as a core aroma component. This highlights its importance in the sensory qualities of food and beverage products (Lan et al., 2021).
Environmental and Water Research
The compound also appears in studies related to environmental science and water treatment. For instance, research on fatty acid fouling of reverse osmosis membranes in wastewater reclamation identified octanoic acid, a related compound to this compound, as a significant factor in the process. This indicates its relevance in understanding and mitigating fouling in water treatment systems (Ang & Elimelech, 2008).
Propiedades
Número CAS |
85554-72-9 |
|---|---|
Fórmula molecular |
C14H26O2 |
Peso molecular |
226.35 g/mol |
Nombre IUPAC |
[(E)-hex-2-enyl] octanoate |
InChI |
InChI=1S/C14H26O2/c1-3-5-7-9-10-12-14(15)16-13-11-8-6-4-2/h8,11H,3-7,9-10,12-13H2,1-2H3/b11-8+ |
Clave InChI |
IRUGSDVUJNNIMW-DHZHZOJOSA-N |
SMILES isomérico |
CCCCCCCC(=O)OC/C=C/CCC |
SMILES |
CCCCCCCC(=O)OCC=CCCC |
SMILES canónico |
CCCCCCCC(=O)OCC=CCCC |
Densidad |
0.881-0.887 |
Otros números CAS |
85554-72-9 |
Descripción física |
Colourless liquid; Pear aroma |
Solubilidad |
Practically insoluble to insoluble in water; soluble in non-polar solvents Soluble (in ethanol) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Thiazolo[4,5-b]pyridine, 2-(methylthio)-](/img/structure/B1624348.png)
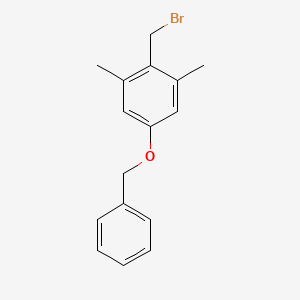
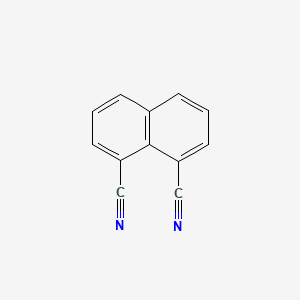
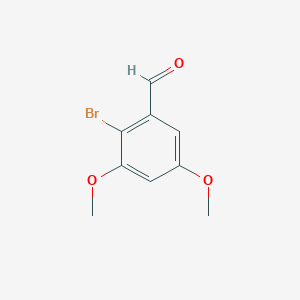

![tert-butyl 4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B1624355.png)
